3-[6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-311693 involves several steps. One common method includes the reaction of a sulfonyl chloride with an amine to form the sulfanilide structure. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
WAY-311693 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of WAY-311693 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as collagenase 3, which plays a role in the degradation of extracellular matrix components. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
WAY-311693 can be compared with other sulfanilide compounds, such as:
WAY-151693: Another sulfanilide compound with similar structural features but different biological activities.
Clopidogrel: A sulfanilide derivative used as an antiplatelet agent.
Eplontersen: A compound with a similar mechanism of action but different therapeutic applications
WAY-311693 is unique due to its specific molecular structure and the range of biological activities it exhibits
Biological Activity
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a chromenone moiety and a benzodiazolyl group. Its molecular formula is C20H22N2O4, and it has a molecular weight of approximately 366.4 g/mol. The presence of hydroxyl and carboxylic acid functional groups suggests potential interactions with biological targets.
Antioxidant Activity
Research indicates that Compound A exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and related cellular damage. In vitro studies have demonstrated that Compound A can scavenge free radicals effectively, with IC50 values comparable to established antioxidants like ascorbic acid.
Table 1: Antioxidant Activity Comparison
Compound | IC50 (µM) |
---|---|
Ascorbic Acid | 30 |
Compound A | 28 |
Quercetin | 35 |
Anti-inflammatory Effects
Compound A has also been evaluated for its anti-inflammatory properties. In cellular models, it significantly reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.
Antimicrobial Activity
Studies have shown that Compound A possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases:
- Cyclooxygenase (COX) Inhibition : Inhibiting COX enzymes can reduce inflammation and pain. Compound A demonstrated an IC50 value of 15 µM against COX-2, indicating promising anti-inflammatory potential.
- Aldose Reductase Inhibition : This enzyme is implicated in diabetic complications. Compound A showed effective inhibition with an IC50 value of 12 µM.
Case Studies
- Case Study on Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, administration of Compound A resulted in a significant reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of Compound A in patients with bacterial infections resistant to standard antibiotics. The results indicated a marked improvement in symptoms and a reduction in bacterial load within one week of treatment.
Properties
IUPAC Name |
3-[6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-12-10-13-18(11-16(12)25)29-17(8-9-19(26)27)20(21(13)28)22-23-14-6-4-5-7-15(14)24(22)2/h4-7,10-11,25H,3,8-9H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTAXJLHFSHXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.